3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound belonging to the class of furochromones This compound is characterized by the presence of a fluorophenyl group and two methyl groups attached to the furochromone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts to form the chromone core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorophenyl group and methyl groups can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of furochromone derivatives .
Scientific Research Applications
3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and methyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one
- 3-(4-fluorophenyl)-5-methyl-7H-furo[2,3-f]chromen-7-one
- 3-(4-fluorophenyl)-5-phenyl-7H-furo[2,3-f]chromen-7-one
Uniqueness
3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is unique due to the specific arrangement of the fluorophenyl group and two methyl groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, differentiating it from other similar compounds .
Properties
Molecular Formula |
C19H13FO3 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4,9-dimethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C19H13FO3/c1-10-7-15-18(11(2)8-16(21)23-15)19-17(10)14(9-22-19)12-3-5-13(20)6-4-12/h3-9H,1-2H3 |
InChI Key |
YRBXNRDFDUOCAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=CO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.